(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

KPNB1 importin beta1 target selectivity

301176-80-7 belongs to the N-(5-benzylthiazol-2-yl)cinnamamide chemotype, a 320.4 Da scaffold that embeds a linear cinnamamide side chain and a 5-benzylthiazole core. This architecture differs from the more extensively studied 4-phenylthiazol-2-yl cinnamamide series, which has been explored for anticancer activity.

Molecular Formula C19H16N2OS
Molecular Weight 320.41
CAS No. 301176-80-7
Cat. No. B2738010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
CAS301176-80-7
Molecular FormulaC19H16N2OS
Molecular Weight320.41
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C19H16N2OS/c22-18(12-11-15-7-3-1-4-8-15)21-19-20-14-17(23-19)13-16-9-5-2-6-10-16/h1-12,14H,13H2,(H,20,21,22)/b12-11+
InChIKeyFLEKNOOGBMVUBL-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide (CAS 301176-80-7) Is a Structurally Differentiated Thiazole-Cinnamamide Worth Prioritizing for Targeted Probe Development


301176-80-7 belongs to the N-(5-benzylthiazol-2-yl)cinnamamide chemotype, a 320.4 Da scaffold that embeds a linear cinnamamide side chain and a 5-benzylthiazole core [1]. This architecture differs from the more extensively studied 4-phenylthiazol-2-yl cinnamamide series, which has been explored for anticancer activity [2].

Why Generic Substitution Fails: (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide Cannot Be Swapped with Furan Analogs or Cyano Derivatives


Despite sharing the 5-benzylthiazol-2-yl core, subtle modifications to the acrylamide side chain profoundly alter target engagement. For instance, the furan-2-yl analog binds KPNB1 with a Kd of ~20 nM, whereas the phenyl analog shows no detectable affinity for this target [1]. Similarly, the 2-cyano analog introduces an additional hydrogen-bond acceptor that reorients the pharmacophore, leading to distinct selectivity profiles. These data demonstrate that in-class compounds are not functionally interchangeable.

Product-Specific Quantitative Evidence Guide: (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide


KPNB1 Binding Selectivity: Phenyl Derivative Provides a Clean Negative Control Relative to the Furan Analog

In a direct competitive binding assay, the furan analog (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide (compound 1) bound KPNB1 with a Kd of approximately 20 nM, while the phenyl analog (301176-80-7) exhibited no measurable binding [1]. This absolute selectivity difference makes the phenyl compound invaluable as a negative control for KPNB1 pathway studies.

KPNB1 importin beta1 target selectivity

Physicochemical Differentiation: the Phenyl Acrylamide Exhibits Lower Molecular Weight and Fewer Hydrogen-Bond Acceptors Than the 2-Cyano Analog

The target compound (C19H16N2OS, MW 320.4 g/mol) [1] is substantially lower in molecular weight and possesses one fewer hydrogen-bond acceptor (HBA=3) compared to the 2‑cyano analog (C20H15N3OS, MW 345.4 g/mol, HBA=4) . Lower MW and HBA count are correlated with improved passive membrane permeability.

physicochemical properties permeability ADME

Lipophilicity Advantage: XLogP3 4.5 Places the Compound in a Favorable Range for CNS Penetration, Differentiating It from More Polar Thiazole-Cinnamamides

The experimentally validated clogP of the target compound is 4.5 [1], which sits within the optimal CNS drug space (1.5–5.0). In contrast, N-(4-phenylthiazol-2-yl)cinnamamide derivatives typically exhibit clogP values of 3.0–3.8 due to the presence of polar substituents [2].

lipophilicity blood-brain barrier CNS drug discovery

Best Research and Industrial Application Scenarios for (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide


KPNB1-Independent Anticancer Probe Development

Because the compound lacks affinity for KPNB1 [1] (see Evidence Item 1), it serves as an ideal negative control in experiments where KPNB1-dependent proliferation must be excluded. Researchers can use it alongside the furan analog to validate KPNB1's role in specific cancer models.

CNS-Penetrant Thiazole Lead Optimization

With an XLogP3 of 4.5 [1] (see Evidence Item 3), 301176-80-7 represents a superior starting point for CNS drug discovery campaigns. Its lipophilicity profile supports brain penetration, while its low molecular weight and HBA count favor oral bioavailability (Evidence Item 2).

Selective Tubulin Polymerization Inhibitor Scaffold

The compound is encompassed in patent US8883793B2, which describes thiazole derivatives as tubulin polymerization inhibitors [2]. The combined selectivity and physicochemical advantages make it a prime candidate for developing next-generation antimitotic agents with improved CNS accessibility.

Quote Request

Request a Quote for (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.